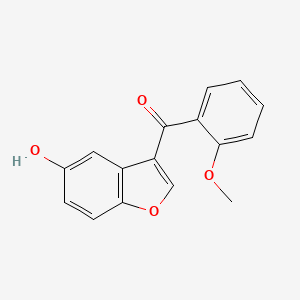

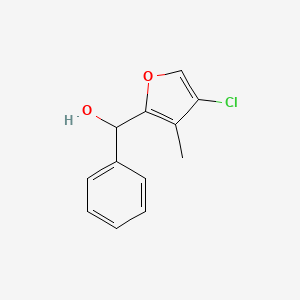

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Hydroxybenzofuran-3-yl)(2-méthoxyphényl)méthanone: est un composé chimique appartenant à la classe des dérivés du benzofurane. Les benzofuranes sont connus pour leurs diverses activités biologiques et sont largement présents dans les produits naturels et les composés synthétiques. Ce composé particulier présente un cycle benzofurane substitué par un groupe hydroxyle en position 5 et un groupe méthoxyphényle en position 3.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Couplage oxydant et cyclisation : Une méthode implique l'oxydation catalysée par le PIDA et la cyclisation de couplage de composés β-dicarbonylés et d'hydroquinones.

Formylation et cyclisation : Une autre approche inclut la formylation d'esters d'acide 5-hydroxy-1-benzofuran-3-carboxylique, suivie de l'interaction avec des esters d'acides β-cétoniques et d'hétérylacétonitriles pour produire des dérivés de furo[3,2-f]coumarine.

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles avec une optimisation appropriée des conditions réactionnelles et des procédés de purification.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en un alcool.

Substitution : Les réactions de substitution aromatique électrophile peuvent se produire sur le cycle benzofurane, en particulier aux positions ortho et para par rapport au groupe hydroxyle.

Réactifs et conditions courantes:

Oxydation : Des réactifs comme le PIDA (diacétate de phényliode(III)) sont utilisés pour le couplage oxydant.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3).

Principaux produits:

Oxydation : Quinones ou autres dérivés oxydés.

Réduction : Alcools.

Substitution : Dérivés halogénés ou nitrés du benzofurane.

Applications de la recherche scientifique

Chimie:

Synthèse de molécules complexes : Le composé sert d'intermédiaire dans la synthèse de dérivés du benzofurane plus complexes, qui sont précieux en chimie médicinale.

Biologie et médecine:

Activité antitumorale : Les dérivés du 5-hydroxybenzofurane ont montré une activité antitumorale et une sélectivité envers les cellules endothéliales du cordon ombilical humain.

Activité anti-inflammatoire et antifongique : Ces dérivés présentent également des propriétés anti-inflammatoires et antifongiques.

Industrie:

Produits pharmaceutiques : Le composé et ses dérivés sont utilisés dans le développement d'agents pharmaceutiques, en particulier ceux ciblant le cancer et les maladies inflammatoires.

Mécanisme d'action

Le mécanisme d'action exact du (5-Hydroxybenzofuran-3-yl)(2-méthoxyphényl)méthanone n'est pas bien documenté. Les dérivés du benzofurane exercent généralement leurs effets par le biais d'interactions avec diverses cibles moléculaires et voies, notamment:

Inhibition de la signalisation mTOR : Contrôle de la croissance cellulaire, du métabolisme et de l'autophagie.

Interactions de liaison hydrogène : Les fortes interactions de liaison hydrogène contribuent à leur activité biologique.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are valuable in medicinal chemistry.

Biology and Medicine:

Antitumor Activity: Derivatives of 5-hydroxybenzofuran have shown antitumor activity and selectivity towards human umbilical vein endothelial cells.

Anti-inflammatory and Antifungal Activity: These derivatives also exhibit anti-inflammatory and antifungal properties.

Industry:

Mécanisme D'action

The exact mechanism of action for (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone is not well-documented. benzofuran derivatives generally exert their effects through interactions with various molecular targets and pathways, including:

Inhibition of mTOR Signaling: Controlling cell growth, metabolism, and autophagy.

Hydrogen-Bond Interactions: Strong hydrogen-bond interactions contribute to their biological activity.

Comparaison Avec Des Composés Similaires

Composés similaires:

Psoralène : Utilisé dans le traitement des maladies de la peau comme le psoriasis.

8-Méthoxypsoralène : Un autre dérivé utilisé à des fins thérapeutiques similaires.

Angélicine : Connue pour ses propriétés photosensibilisantes.

Unicité:

Caractéristiques structurales : La présence à la fois de groupes hydroxyle et méthoxy sur le cycle benzofurane confère une réactivité chimique et une activité biologique uniques.

Activité biologique : Le motif de substitution spécifique du composé améliore son potentiel en tant qu'agent antitumoral et anti-inflammatoire.

Propriétés

Formule moléculaire |

C16H12O4 |

|---|---|

Poids moléculaire |

268.26 g/mol |

Nom IUPAC |

(5-hydroxy-1-benzofuran-3-yl)-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16(18)13-9-20-15-7-6-10(17)8-12(13)15/h2-9,17H,1H3 |

Clé InChI |

DKMLERHUAKZFBL-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)

![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)

![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)